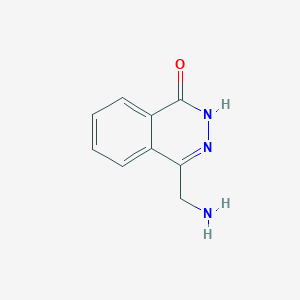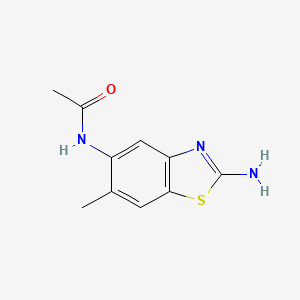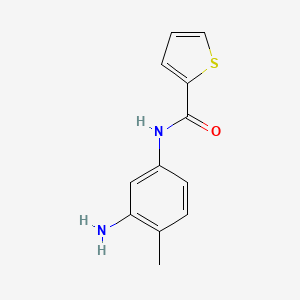
N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide and related compounds are synthesized through various chemical reactions involving thiourea derivatives, thiophene carboxamide, and other intermediates. Key methodologies include reactions of amines with isothiocyanates, Gewald reactions for thiophene synthesis, and condensation reactions to form Schiff bases. These processes are meticulously characterized by spectroscopic methods like NMR, IR, UV, and X-ray crystallography, ensuring the accurate identification of the synthesized compounds (Yeo & Tiekink, 2019), (Amr et al., 2010), (Arora et al., 2012).
Molecular Structure Analysis The molecular structures of synthesized thiophene derivatives are elucidated using X-ray crystallography, revealing the tautomeric states, conformational aspects, and hydrogen bonding patterns critical for understanding their chemical behavior and potential biological activities. Notably, thiophene derivatives demonstrate varying degrees of planarity and intramolecular interactions that contribute to their stability and reactivity (Vasu et al., 2003).
Chemical Reactions and Properties Thiophene carboxamides participate in a broad range of chemical reactions, including the formation of Schiff bases through reactions with aryl aldehydes and the synthesis of thiourea derivatives. These reactions are pivotal for further derivatization and exploration of biological activities. The reactivity of thiophene derivatives is influenced by their molecular structure, particularly the presence of substituents that can engage in hydrogen bonding and π-interactions (Shipilovskikh et al., 2020).
Physical Properties Analysis Thiophene carboxamides and related compounds exhibit distinct physical properties, such as solubility and crystallinity, which are crucial for their application in various fields. These properties are often determined by the compound's molecular structure, including the nature and position of substituents on the thiophene ring (Saeed et al., 2011).
Chemical Properties Analysis The chemical properties of N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide derivatives, such as reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for further functionalization, are key factors in their application in synthesis and drug design. These properties are significantly influenced by the electronic and steric effects of substituents on the thiophene nucleus (Debruin & Boros, 1990).
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Compounds similar to N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide have shown promising antibacterial and antifungal properties. For example, derivatives of thiophene-3-carboxamide have demonstrated significant activity against various microbial strains. These compounds' molecular structures, characterized by intramolecular hydrogen bonding, contribute to their biological efficacy by stabilizing their conformations and enhancing interaction with microbial targets (Vasu et al., 2003).
Antinociceptive Activity
Research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which are structurally related to N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide, has revealed their antinociceptive (pain-relieving) potential. These studies suggest the therapeutic possibilities of such compounds in managing pain without the side effects associated with traditional analgesics (Shipilovskikh et al., 2020).
Antitumor Activity
Some derivatives of N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide have been studied for their antitumor properties. For instance, certain compounds have shown the ability to inhibit cancer cell proliferation, suggesting their potential in cancer therapy. The molecular mechanisms often involve the modulation of cell cycle and apoptosis pathways, highlighting the complex interactions these compounds have with cellular processes (Hao et al., 2017).
Synthesis and Characterization
The synthesis and structural characterization of N-(3-Amino-4-methylphenyl)-2-thiophenecarboxamide and its analogs are crucial for understanding their chemical properties and potential applications. Studies have detailed various synthetic routes and structural analyses, providing a foundation for further exploration of their therapeutic uses (Ahmed, 2007).
Propriétés
IUPAC Name |
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOENHNIOLUQALG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

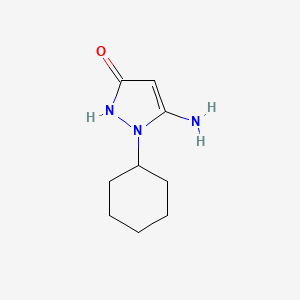
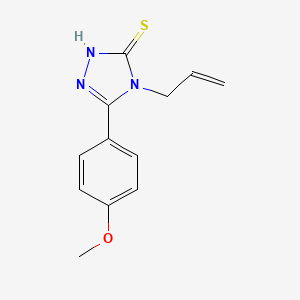
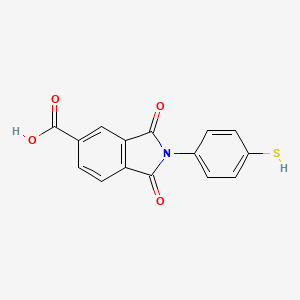
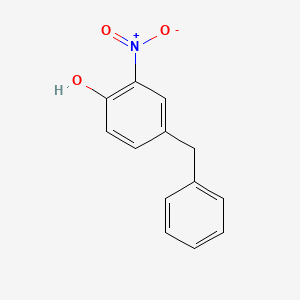
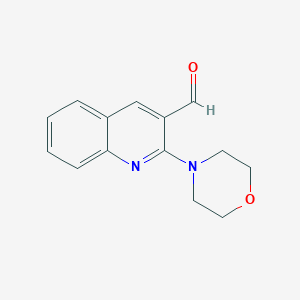
![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)
![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

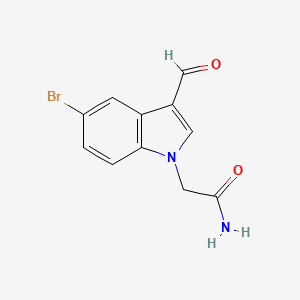
![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)
![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)
![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)
